Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with methyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate: Shares the difluorophenyl group but has a different core structure.
3-{[(2,4-Difluorophenyl)sulfinyl]methyl}-4-fluorobenzonitrile: Contains a difluorophenyl group and a sulfinyl moiety.
Uniqueness
Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate is unique due to its oxirane ring, which imparts distinct chemical reactivity and potential biological activities. The presence of the difluorophenyl group further enhances its chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10F2O3 |
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Molecular Weight |
228.19 g/mol |
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10F2O3/c1-11(9(16-11)10(14)15-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3 |
InChI Key |
IZJFPUGFJAOYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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